molecular formula C14H18BrNO4 B5887271 2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate

2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate

Cat. No.: B5887271
M. Wt: 344.20 g/mol
InChI Key: LMWBFFGCEHXKKU-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate is a chemical compound that features a morpholine ring, an ethyl chain, and a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate typically involves the reaction of 4-bromophenol with ethyl bromoacetate in the presence of a base to form ethyl (4-bromophenoxy)acetate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The bromophenoxy group may also play a role in binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • 4-[2-(2-bromophenoxy)ethyl]morpholine
  • (4-(2-Morpholinoethyl)phenyl)boronic acid

Uniqueness

2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate is unique due to the combination of its morpholine ring and bromophenoxy group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

2-morpholin-4-ylethyl 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWBFFGCEHXKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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